N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of amides. It features a morpholine ring, a fluorophenyl group, and a tolyl group, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate acylating agent to form an intermediate.
Morpholine Addition: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Final Acylation: The final step involves the acylation of the morpholino intermediate with m-tolyl acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: It may be explored for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
- N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
- N-(2-(4-methylphenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide
Uniqueness
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(m-tolyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-16-3-2-4-17(13-16)14-21(25)23-15-20(24-9-11-26-12-10-24)18-5-7-19(22)8-6-18/h2-8,13,20H,9-12,14-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFSFRGPJUWIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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